molecular formula C41H65NO12 B1234151 Irumamycin CAS No. 81604-73-1

Irumamycin

Katalognummer B1234151
CAS-Nummer: 81604-73-1
Molekulargewicht: 764 g/mol
InChI-Schlüssel: VROYMKJUVCKXBU-HDTXIYAQSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Irumamycin is a new 20-membered macrolide antibiotic . It is isolated from a culture broth of a soil isolate named Streptomyces subflavus subsp. irumaensis AM-3603 . It is active in vitro against some phytopathogenic fungi but inactive against most aerobic and anaerobic bacteria and mycoplasmas .


Molecular Structure Analysis

Irumamycin is a 20-membered macrolide antibiotic with a neutral sugar attached to the epoxidic aglycone . The gross structure resembles those of venturicidins . More detailed molecular structure analysis can be found in the paper "Structure-activity studies of irumamycin type macrolides from Streptomyces sp. INA-Ac-5812" .

Wissenschaftliche Forschungsanwendungen

Antifungal Applications

Irumamycin is a macrolide antibiotic isolated from Streptomyces subflavus subsp. irumaensis AM-3603, exhibiting significant antifungal properties. It shows effectiveness against phytopathogenic fungi, indicating its potential as an agricultural antifungal agent. This application is particularly relevant in protecting crops and plants from fungal infections, contributing to agricultural productivity and food security (Ōmura et al., 1984).

Biosynthetic Pathway Studies

Research on Irumamycin has also led to insights into its biosynthetic pathways. Understanding these pathways is crucial for potential genetic engineering applications to enhance production or modify the antibiotic for specific uses. This includes studies on the incorporation of labeled acetate and propionate into Irumamycin’s aglycone, which is a significant step in its biosynthesis (Sadakane et al., 1983).

Structure-Activity Relationship

The investigation of Irumamycin’s structure-activity relationship, such as comparisons between 20-membered macrolactone and 18-membered macrolactone, helps understand the essential features of the compound for its antimicrobial properties. This knowledge aids in the design of new antibiotics with improved efficacy and lesser side effects (Alferova et al., 2019).

Synthetic Chemistry Research

Research into the total synthesis of Irumamycin provides insights into the compound’s complex chemical structure and paves the way for synthetic production, which could be crucial for large-scale pharmaceutical applications. This includes stereoselective preparation of specific segments of Irumamycin, which is vital for understanding its molecular construction (Hirose et al., 2007).

Analogues and Derivatives

The exploration of Irumamycin analogues and derivatives, like 3'-O-decarbamoylirumamycin, can lead to the development of new antibiotics with potentially different or enhanced properties. This aspect is essential in the pharmaceutical industry, especially in the context of antibiotic resistance (Nakagawa et al., 1985).

Eigenschaften

IUPAC Name

[6-[[(9E,15E)-1,7-dihydroxy-6,8,16,18-tetramethyl-5-[4-(3-methyl-3-propanoyloxiran-2-yl)pentan-2-yl]-3-oxo-4,21-dioxabicyclo[15.3.1]henicosa-9,15,18-trien-11-yl]oxy]-3-hydroxy-2-methyloxan-4-yl] carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C41H65NO12/c1-10-31(43)40(9)38(54-40)26(6)19-25(5)37-27(7)34(45)22(2)15-16-29(50-33-20-30(51-39(42)47)35(46)28(8)49-33)14-12-11-13-23(3)36-24(4)17-18-41(48,53-36)21-32(44)52-37/h13,15-17,22,25-30,33-38,45-46,48H,10-12,14,18-21H2,1-9H3,(H2,42,47)/b16-15+,23-13+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VROYMKJUVCKXBU-HDTXIYAQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)C1(C(O1)C(C)CC(C)C2C(C(C(C=CC(CCCC=C(C3C(=CCC(O3)(CC(=O)O2)O)C)C)OC4CC(C(C(O4)C)O)OC(=O)N)C)O)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC(=O)C1(C(O1)C(C)CC(C)C2C(C(C(/C=C/C(CCC/C=C(/C3C(=CCC(O3)(CC(=O)O2)O)C)\C)OC4CC(C(C(O4)C)O)OC(=O)N)C)O)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C41H65NO12
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201318355
Record name Irumamycin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201318355
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

764.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Irumamycin

CAS RN

81604-73-1
Record name Irumamycin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=81604-73-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Irumamycin
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=374130
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Irumamycin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201318355
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Irumamycin
Reactant of Route 2
Irumamycin
Reactant of Route 3
Reactant of Route 3
Irumamycin
Reactant of Route 4
Reactant of Route 4
Irumamycin
Reactant of Route 5
Reactant of Route 5
Irumamycin
Reactant of Route 6
Irumamycin

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.